![molecular formula C8H4N2O B051131 Furo[2,3-c]pyridine-2-carbonitrile CAS No. 112372-12-0](/img/structure/B51131.png)
Furo[2,3-c]pyridine-2-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of furo[2,3-c]pyridine derivatives has been reported in several studies. For instance, an Rh-catalyzed tandem reaction was performed to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer . Another study reported the synthesis of furo[2,3-c]pyridine derivatives via regioselective lithiations .Molecular Structure Analysis
The molecular structure of Furo[2,3-c]pyridine-2-carbonitrile consists of a pyridine ring fused with a furan ring and a cyano group at the 2 position of the pyridine ring . The exact structure can be determined using techniques such as FT-IR spectroscopy, NMR spectroscopy, and DFT calculations .Chemical Reactions Analysis
Furo[2,3-c]pyridine-2-carbonitrile can participate in various chemical reactions. For example, it has been used as a photosensitizer in a photodynamic ablation process . The compound has also been involved in Rh-catalyzed tandem reactions .Scientific Research Applications
Photosensitizer for Specific Imaging and Photodynamic Ablation of Gram-positive Bacteria
An Rh-catalyzed tandem reaction was performed to construct an AIE-active furo [2,3-c]pyridine-based photosensitizer, named LIQ-TF. LIQ-TF showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency, and could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo, showing great potential for combating multiple drug-resistant bacteria .
Antibacterial Applications
Furo[2,3-c]pyridine derivatives have been found to have antibacterial properties. They can be used in the development of new antibacterial drugs .
Antifungal Applications
Similar to their antibacterial properties, furo[2,3-c]pyridine derivatives also exhibit antifungal properties. This makes them useful in the development of antifungal drugs .
Anticancer Applications
Furo[2,3-c]pyridine derivatives have been used in anticancer research. They have shown potential in the development of new anticancer drugs .
Enzyme Inhibition
Furo[2,3-c]pyridine derivatives have been found to inhibit certain enzymes. This property can be exploited in the development of drugs that target specific enzymes .
Antiviral Applications
Furo[2,3-c]pyridine derivatives have also been used in antiviral research. They show potential in the development of new antiviral drugs .
Mechanism of Action
Target of Action
Furo[2,3-c]pyridine-2-carbonitrile, also known as LIQ-TF, is primarily targeted towards Gram-positive bacteria . The compound acts as a photosensitizer, which is a molecule that absorbs light and transfers that energy to other molecules .
Mode of Action
The compound interacts with its targets through a process called photodynamic ablation . Upon absorption of light, LIQ-TF generates reactive oxygen species (ROS), specifically singlet oxygen (^1O2) and hydroxyl radicals (˙OH), which are highly reactive and can cause damage to cellular components .
Biochemical Pathways
The generation of ROS by LIQ-TF leads to oxidative stress in the bacterial cells, disrupting various biochemical pathways. This results in damage to proteins, lipids, and DNA, ultimately leading to cell death .
Result of Action
The action of Furo[2,3-c]pyridine-2-carbonitrile results in the specific imaging and photodynamic ablation of Gram-positive bacteria . This makes it a potential tool for combating multiple drug-resistant bacteria .
Action Environment
The action of Furo[2,3-c]pyridine-2-carbonitrile is influenced by light, as it requires light absorption to generate ROS Therefore, the efficacy of the compound may be influenced by the light conditions in the environment
properties
IUPAC Name |
furo[2,3-c]pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIZNCADACKZAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(O2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549934 |
Source
|
Record name | Furo[2,3-c]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[2,3-c]pyridine-2-carbonitrile | |
CAS RN |
112372-12-0 |
Source
|
Record name | Furo[2,3-c]pyridine-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112372-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-c]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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